3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a benzylsulfonyl piperidine moiety
Mechanism of Action
Target of Action
The primary target of the compound “3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is the Hedgehog (Hh) signaling pathway . This pathway plays crucial roles in various physiological functions, and its aberrant activation has been linked to several malignancies .
Mode of Action
The compound exhibits comparable potency to vismodegib in suppressing the Hh pathway activation . It represses Smoothened (SMO) activity by blocking its ciliary translocation . Interestingly, it has a distinctive binding interface with SMO compared with other SMO-regulating chemicals .
Biochemical Pathways
The compound affects the Hh signaling pathway, which is initiated by a complex interplay of transmembrane proteins at the cellular membrane level, including the 12-pass membrane receptor known as Patched (PTCH) and the class F G protein-coupled receptor-like transducer called Smoothened (Smo) .
Result of Action
The compound maintains an inhibitory activity against the SmoD477H mutant, as observed in a patient with vismodegib-resistant basal cell carcinoma (BCC) . Furthermore, it inhibits tumor growth in the mouse model of medulloblastoma (MB) . These findings suggest that the compound has the therapeutic potential to overcome drug resistance in Hh-dependent cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the pyridazine ring. One common method involves the following steps:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Sulfonylation: The piperidine ring is then sulfonylated using benzylsulfonyl chloride under basic conditions.
Coupling with Pyridazine: The sulfonylated piperidine is then coupled with a 6-methylpyridazine derivative using a suitable coupling agent such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions of sulfonylated piperidine derivatives with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- 3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-5-methylpyridazine
Uniqueness
3-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
3-(1-benzylsulfonylpiperidin-4-yl)oxy-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-14-7-8-17(19-18-14)23-16-9-11-20(12-10-16)24(21,22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDGYIATZONWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.